![molecular formula C22H20FNO4 B2553551 (Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951996-89-7](/img/structure/B2553551.png)
(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
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Description
(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C22H20FNO4 and its molecular weight is 381.403. The purity is usually 95%.
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Scientific Research Applications
Chemistry and Synthesis of Related Compounds
Cyclic Aminooxycarbenes : Research by Couture and Warkentin (1997) on cyclic aminooxycarbenes, including oxazolidin-2-ylidenes and tetrahydro-1,3-oxazin-2-ylidene, highlights the synthetic pathways involving thermolysis of Δ3-1,3,4-oxadiazolines. This study emphasizes the reactivity of aminooxycarbenes towards phenols and isocyanates, leading to diverse heterocyclic compounds Couture & Warkentin, 1997.
Benzoxazin Derivatives as Anticancer Agents : Botla et al. (2017) investigated the synthesis of novel 2,3‐dihydro‐1H‐benzo[2,3]benzofuro[4,5‐e][1,3]oxazine derivatives, revealing promising anticancer activity against ovarian and lung cancer cell lines. This study underscores the potential of benzofuro[1,3]oxazin derivatives in medicinal chemistry and oncology research Botla et al., 2017.
Transition-Metal-Free Synthesis of Fluorinated Heterocycles : Zhao et al. (2015) demonstrated a transition-metal-free methodology for synthesizing fluorinated 4H-3,1-benzoxazines, showcasing the method's mild conditions and broad substrate scope. This research highlights the versatility of benzoxazine derivatives in synthesizing fluorinated heterocycles, which are valuable in pharmaceuticals and materials science Zhao et al., 2015.
Potential Biological Activities
Antimicrobial and Antioxidant Properties : Studies on benzoxazinyl pyrazolone arylidenes and related benzoxazine derivatives have shown significant antimicrobial and antioxidant activities. For example, research by Mathew et al. (2010) on dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives demonstrated promising in vitro antimicrobial effects against a range of pathogens and cytotoxic activities Mathew et al., 2010.
Antitubercular Evaluation : Kantevari et al. (2011) synthesized a new class of amidoalkyl dibenzofuranols and 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones, exhibiting significant antitubercular activity. This suggests the potential use of these compounds in developing new treatments for tuberculosis Kantevari et al., 2011.
properties
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO4/c23-15-4-1-3-14(9-15)10-20-21(25)17-6-7-19-18(22(17)28-20)12-24(13-27-19)11-16-5-2-8-26-16/h1,3-4,6-7,9-10,16H,2,5,8,11-13H2/b20-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVXZVVTRCJHLT-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC(=CC=C5)F)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC(=CC=C5)F)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(3-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one |
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